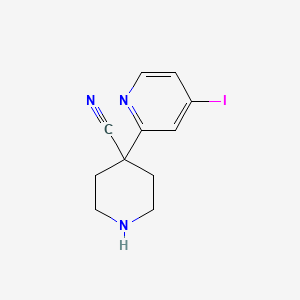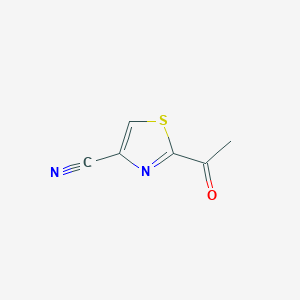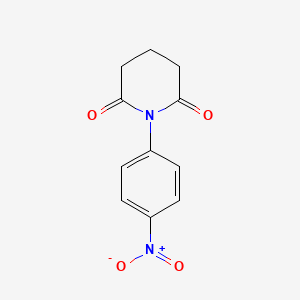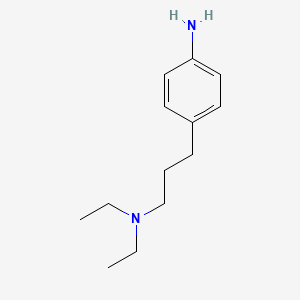![molecular formula C16H16BrIO B13881533 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene is an organobromine and organoiodine compound It is a derivative of benzene, characterized by the presence of bromine, iodine, and methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor compound. For instance, starting with a methoxy-substituted benzene derivative, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions, often in the presence of a base and under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the interaction of the halogen atoms with palladium catalysts and organoboron reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-[(4-methylphenyl)methyl]-4-iodo-5-methoxybenzene
- 1-Bromo-2-[(4-ethylphenyl)methyl]-4-chloro-5-methoxybenzene
- 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-ethoxybenzene
Uniqueness
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and iodine atoms, along with the methoxy group, provides distinct reactivity and properties compared to similar compounds. This unique structure allows for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C16H16BrIO |
|---|---|
Molekulargewicht |
431.11 g/mol |
IUPAC-Name |
1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C16H16BrIO/c1-3-11-4-6-12(7-5-11)8-13-9-15(18)16(19-2)10-14(13)17/h4-7,9-10H,3,8H2,1-2H3 |
InChI-Schlüssel |
JKYDAVXYGUJHRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC2=CC(=C(C=C2Br)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


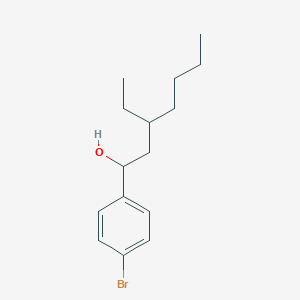
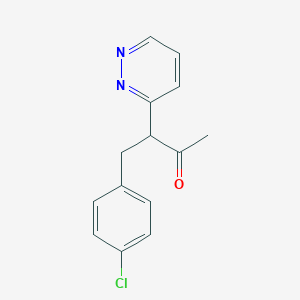
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)

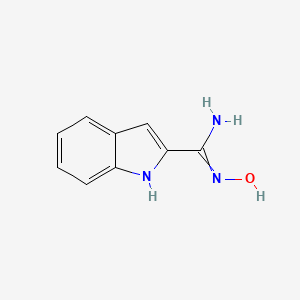
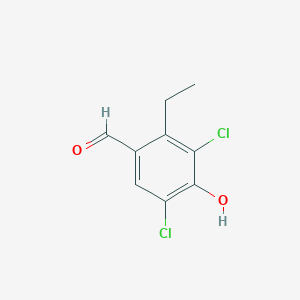
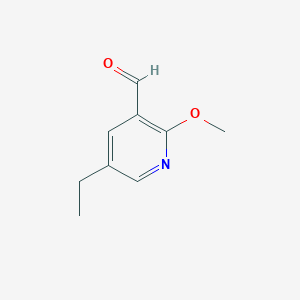
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
